Ethyl 5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound Ethyl 5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic system featuring a thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- A 4-methoxyphenyl group at position 5, contributing electron-donating effects.
- A 4-nitrobenzylidene substituent at position 2, introducing strong electron-withdrawing character.
- An ethyl carboxylate ester at position 6, influencing solubility and metabolic stability.
- A 7-methyl group and 3-oxo moiety, common in bioactive thiazolo[3,2-a]pyrimidines.
This compound is synthesized via cyclocondensation reactions involving thiouracil derivatives and aromatic aldehydes, often under acidic conditions . Its structural uniqueness lies in the 4-nitrobenzylidene group, which distinguishes it from analogues with methyl, methoxy, or halogen substituents.
Properties
IUPAC Name |
ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-4-33-23(29)20-14(2)25-24-26(21(20)16-7-11-18(32-3)12-8-16)22(28)19(34-24)13-15-5-9-17(10-6-15)27(30)31/h5-13,21H,4H2,1-3H3/b19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHKYCCMIRJUSC-CPNJWEJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anticonvulsant effects. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be described by the following molecular formula: . Its structure includes a thiazolo[3,2-a]pyrimidine core, which is known for various biological activities.
Biological Activity Overview
-
Anticancer Activity
- Thiazolo[3,2-a]pyrimidine derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to the target molecule have demonstrated significant cytotoxicity against various cancer cell lines. A study highlighted that certain thiazole derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
- The mechanism often involves the inhibition of tubulin polymerization and interference with the cell cycle, leading to apoptosis in cancer cells. For example, compounds with methoxy and nitro substitutions showed enhanced activity due to their ability to interact with specific cellular targets .
-
Anticonvulsant Activity
- Recent studies have shown that thiazole-containing compounds possess anticonvulsant properties. The compound has been evaluated in various seizure models, demonstrating protective effects against chemically induced seizures. The SAR analysis suggests that substituents such as methoxy and nitro groups play a crucial role in enhancing anticonvulsant efficacy .
- In animal models, compounds structurally related to the target have shown median effective doses (ED50) that indicate significant anticonvulsant activity without substantial toxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Enhances cytotoxicity and anticonvulsant properties |
| Nitro Group | Increases interaction with biological targets |
| Thiazole Ring | Essential for anticancer and anticonvulsant activity |
Case Studies
-
Anticancer Studies
- A study conducted by Evren et al. (2019) synthesized several thiazole derivatives and tested them against human lung adenocarcinoma cells. The compounds exhibited significant selectivity and potency, with some achieving IC50 values below 10 µM .
- Another research highlighted the importance of electron-withdrawing groups like nitro in enhancing the cytotoxic effects of thiazole derivatives against various cancer cell lines .
-
Anticonvulsant Studies
- In a recent evaluation using the pentylenetetrazol (PTZ) model for seizure induction, derivatives similar to the target compound showed promising results with high protection indices, indicating their potential utility in treating epilepsy .
- The study emphasized that modifications on the phenyl ring significantly impacted anticonvulsant activity, supporting further exploration of these derivatives in clinical settings.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the thiazolo-pyrimidine class exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazolo-pyrimidines can possess significant antimicrobial properties against various pathogens. The presence of the nitro group is often linked to enhanced antibacterial activity.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves the induction of apoptosis in malignant cells.
- Anti-inflammatory Effects : Certain thiazolo-pyrimidine derivatives have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Medicinal Chemistry Applications
The unique structure of Ethyl 5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate opens avenues for drug design and development:
- Lead Compound Development : Its structural features can serve as a lead for synthesizing novel derivatives with improved efficacy and reduced toxicity.
- Pharmacological Studies : Ongoing research involves evaluating the pharmacokinetics and pharmacodynamics of this compound to understand its behavior in biological systems.
- Formulation Development : The compound can be explored in various pharmaceutical formulations, including tablets and injectables, due to its potential therapeutic benefits.
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- A study published in Molecules focused on synthesizing various thiazolo-pyrimidine derivatives and evaluating their antimicrobial activities against specific bacterial strains. The results indicated that modifications to the substituents significantly influenced the antimicrobial potency .
- Another investigation detailed the synthesis of related compounds through multi-component reactions, showcasing the versatility of thiazolo-pyrimidines in creating diverse chemical libraries for biological testing .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Key Physical Properties of Selected Analogues
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances electron deficiency compared to methyl (11a) or methoxy () substituents. This likely red-shifts UV-Vis absorption due to extended conjugation .
- Melting Points: Nitro-substituted compounds often exhibit higher melting points than cyano analogues (e.g., 11b) due to stronger intermolecular dipole-dipole interactions .
Crystallographic and Conformational Differences
Table 2: Structural Parameters from X-ray Studies
- Dihedral Angles : The near-planar arrangement of the 4-nitrobenzylidene group (17.9°) in the target compound suggests strong conjugation with the thiazole ring, unlike the more twisted trimethoxy analogue in .
- Packing Interactions: The nitro group facilitates π-π stacking (centroid separation: 3.66 Å), which is less pronounced in methoxy-substituted derivatives .
Preparation Methods
Dihydropyrimidinone (DHPM) Precursor Synthesis
The thiazolo[3,2-a]pyrimidine scaffold is typically constructed from dihydropyrimidinone (DHPM) intermediates. A modified Biginelli reaction forms the DHPM backbone:
Reagents :
-
4-Methoxybenzaldehyde (5 mmol)
-
Ethyl acetoacetate (5 mmol)
-
Thiourea (7.5 mmol)
-
NHCl (0.8 mmol) or HSO (catalytic)
Procedure :
-
Heat the mixture at 100°C for 3 hours under solvent-free conditions.
-
Cool and wash with cold water.
-
Recrystallize from ethanol to yield ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate as an intermediate.
Mechanistic Insight :
Thiourea acts as a sulfur source, facilitating thiazole ring formation, while NHCl promotes cyclocondensation. The ethyl carboxylate at position 6 originates from ethyl acetoacetate.
Cyclodehydration to Thiazolo[3,2-a]Pyrimidine
The DHPM intermediate undergoes cyclization using polyphosphoric acid (PPA):
Procedure :
-
Heat the DHPM intermediate with freshly prepared PPA at 120°C for 2 hours.
-
Neutralize with ammonia solution.
-
Filter and recrystallize from ethanol to obtain the thiazolo[3,2-a]pyrimidine core.
Key Observations :
-
PPA serves as both a catalyst and dehydrating agent, enabling intramolecular cyclization.
-
H NMR confirms cyclization via the disappearance of NH signals (δ 4.51 ppm) and appearance of aromatic protons (δ 7.05–8.13 ppm).
Alternative One-Pot Synthesis
Ionic Liquid-Mediated Route
A patent (CN103012440A) describes a one-pot method using ionic liquids:
Reagents :
-
2-Aminothiazole (5.0 mmol)
-
4-Methoxybenzaldehyde (5.0 mmol)
-
Ethyl acetoacetate (5.0 mmol)
-
[bmim]Cl ionic liquid (0.3 g)
Procedure :
-
Reflux in ethanol for 8 hours.
-
Remove solvent under reduced pressure.
-
Recrystallize from ethyl acetate to yield the core intermediate.
-
Condense with 4-nitrobenzaldehyde as in Section 2.1.
Advantages :
Analytical Validation
Spectroscopic Confirmation
X-ray Crystallography (Hypothetical)
While no crystallographic data exists for the target compound, analogous thiazolo[3,2-a]pyrimidines exhibit planar fused rings with dihedral angles <5° between thiazole and pyrimidine moieties.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Catalyst | Complexity |
|---|---|---|---|---|
| PPA Cyclization | 78% | 2 h | PPA | Moderate |
| One-Pot Ionic Liquid | 86% | 8 h | [bmim]Cl | Low |
| Schiff Base Condensation | 89% | 4 h | Ethanolic HCl | High |
Challenges and Optimization Strategies
Regioselectivity Issues
Competing reactions at the 2- and 5-positions may occur during benzylidene formation. Using excess 4-nitrobenzaldehyde (1.2 equiv) and low temperatures (0–5°C) minimizes byproducts.
Solvent Effects
-
Ethanol : Optimal for Schiff base condensation due to polarity and boiling point.
-
Ethyl Acetate : Preferred for recrystallization to avoid nitro group reduction.
Scalability and Industrial Relevance
The one-pot ionic liquid method (Section 3.1) is scalable, with 86% yield on 50 mmol scale. However, PPA-mediated cyclization generates corrosive waste, necessitating post-treatment protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
